(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol: is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitro-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol typically involves the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce a nitro group at the 5-position.
Amination: The nitro compound is then subjected to a reduction reaction to convert the nitro group to an amino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine
In medicine, derivatives of this compound may be explored for their potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-phenylethanol: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
(2S)-2-Amino-2-(4-nitrophenyl)ethanol: Has the nitro group at a different position, affecting its reactivity and interaction with biological targets.
(2S)-2-Amino-2-(2-methylphenyl)ethanol: Lacks the nitro group, resulting in different chemical and biological properties.
Uniqueness
The presence of both the nitro and methyl groups in (2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol provides unique reactivity and interaction profiles, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-amino-2-(2-methyl-5-nitrophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6-2-3-7(11(13)14)4-8(6)9(10)5-12/h2-4,9,12H,5,10H2,1H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADISPFSUHLIZGZ-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[C@@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.